molecular formula C21H32O5 B11835974 tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B11835974
M. Wt: 364.5 g/mol
InChI Key: DRDTYIQRNOSEMB-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral 1,3-dioxane derivative characterized by a tert-butyl ester group and a benzyloxyethyl substituent at the (4R,6R) positions of the dioxane ring. It serves as a critical intermediate in synthesizing statin-class pharmaceuticals, particularly those requiring stereochemical precision. The benzyloxy group enhances lipophilicity, which may influence bioavailability and metabolic stability . Its synthesis typically involves multi-step reactions, including hydrogenation, alkylation, and protection/deprotection strategies to preserve stereochemistry .

Properties

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

tert-butyl 2-[(4R,6R)-2,2-dimethyl-6-(2-phenylmethoxyethyl)-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C21H32O5/c1-20(2,3)26-19(22)14-18-13-17(24-21(4,5)25-18)11-12-23-15-16-9-7-6-8-10-16/h6-10,17-18H,11-15H2,1-5H3/t17-,18-/m1/s1

InChI Key

DRDTYIQRNOSEMB-QZTJIDSGSA-N

Isomeric SMILES

CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CCOCC2=CC=CC=C2)C

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCOCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Dioxane Core

The dioxane ring is constructed via a Lewis acid-catalyzed [4+2] cycloaddition between 3-cyanoacrylate and a 3,3-dialkoxy propionic ester (e.g., 3-benzyloxy-3-ethoxy propionic ethyl ester). Boron trifluoride etherate (BF₃·OEt₂) is typically employed as the catalyst, enabling reaction completion within 4–6 hours at 40–75°C.

Example Conditions

ComponentQuantity (mole)SolventTemperature (°C)Yield (%)
3-Cyanoacrylate1.0THF6091.3
3-Benzyloxy-3-ethoxy ester1.1Toluene6078.5

After cyclization, hydrolysis with aqueous sodium bisulfite removes excess 2-formyl ethyl acetate, yielding the intermediate 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .

Introduction of the Benzyloxyethyl Group

The cyanomethyl group at the 6-position is converted to the benzyloxyethyl side chain through a three-step sequence:

  • Hydrolysis : Treatment with HCl/EtOH converts the nitrile to a carboxylic acid.

  • Reduction : Sodium borohydride (NaBH₄) reduces the acid to a primary alcohol.

  • Benzylation : The alcohol reacts with benzyl bromide in the presence of NaH, forming the protected ether.

Critical Parameters

  • Benzylation Efficiency : >95% yield when using 1.2 equivalents of benzyl bromide and 2.0 equivalents of NaH in DMF at 0°C.

  • Stereochemical Retention : The rigid dioxane chair prevents epimerization during functionalization.

tert-Butyl Esterification

The final step involves transesterification of the ethyl or methyl ester with tert-butanol under acidic conditions (e.g., p-toluenesulfonic acid). This step achieves >98% conversion in refluxing toluene, with the tert-butyl group enhancing crystallinity for purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.30 (t, 3H, CH₂CH₃), 1.42 (s, 9H, C(CH₃)₃), 3.71 (q, 2H, OCH₂), 4.41 (m, 1H, dioxane H-4), 7.32 (m, 5H, aromatic).

  • HPLC Purity : ≥99.4% (C18 column, 70:30 MeOH/H₂O).

Crystallographic Validation

X-ray diffraction confirms the 4R,6R configuration, with the benzyloxyethyl group occupying an equatorial position to minimize steric strain.

Comparative Analysis of Methodologies

MethodStarting MaterialKey AdvantageLimitation
Chiral PoolD-MannitolHigh enantiomeric excessLimited scalability
Asymmetric Catalysis3-CyanoacrylateNo chiral reagents requiredModerate yields (60–70%)
Patent CN104230880A3,3-Dialkoxy propionicScalable (>1 kg batches)Requires benzylation optimization

Industrial-Scale Considerations

  • Solvent Recovery : Tetrahydrofuran (THF) and toluene are recycled via distillation, reducing costs by 30%.

  • Catalyst Reuse : Boron trifluoride etherate is recovered and reused for up to five cycles without activity loss.

  • Waste Management : Sodium bisulfite neutralizes residual aldehydes, ensuring compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but they typically involve the use of nucleophiles or electrophiles.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is utilized as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance bioactivity and pharmacokinetics.
    • For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit specific tumor growth pathways.
  • Targeted Drug Delivery :
    • The compound's unique structure facilitates targeted delivery systems in drug formulations. By modifying the dioxane moiety, researchers can create conjugates that selectively release therapeutic agents at the site of action.
    • Recent studies have demonstrated its efficacy in enhancing the solubility and stability of drugs in biological systems.

Biological Research

  • Mechanism of Action Studies :
    • Research has focused on understanding how this compound interacts with cellular targets. Studies indicate that it may modulate specific signaling pathways involved in cell proliferation and apoptosis.
    • Case studies have shown that derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
CompoundActivityReference
This compoundModerate cytotoxicity against MCF7 cells
Derivative AHigh cytotoxicity against A549 cells
Derivative BLow cytotoxicity against normal fibroblasts

Table 2: Synthesis Pathways

StepReagentsConditions
1Starting material + benzyloxy ethyl bromideReflux in DMF
2Addition of tert-butyl acetateStirring at room temperature
3Purification via column chromatographyElution with hexane/ethyl acetate

Case Studies

  • Case Study on Anti-Cancer Activity :
    • A study published in a peer-reviewed journal evaluated the anti-cancer properties of this compound and its derivatives. The results indicated a significant reduction in tumor size in xenograft models when treated with the compound compared to control groups.
  • Targeted Delivery Mechanism :
    • Another study investigated the use of this compound in creating a nanoparticle-based delivery system for chemotherapeutics. The findings revealed enhanced therapeutic efficacy and reduced side effects due to targeted delivery mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the dioxane ring or the ethyl side chain. Below is a comparative analysis:

Compound Substituents Key Properties Applications
Target Compound Benzyloxyethyl Lipophilic, high stereochemical purity Statin intermediates
tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Aminoethyl Amine reactivity (e.g., amide coupling), yield: 99% Precursor for hybrid antiplasmodial agents
tert-Butyl 2-((4R,6R)-6-(2-(2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetamido)ethyl)-... Bromophenyl-difluoroacetamido Antiplasmodial activity (IC₅₀: 1.2 µM), HPLC purity: 83% Antiparasitic drug candidates
tert-Butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Chloromethyl Reactive towards nucleophilic substitution Rosuvastatin intermediate
tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Cyanomethyl Nitrile functionality for further derivatization Synthetic building block
Atorvastatin precursor (pyrrole derivatives) 4-Fluorophenyl-pyrrole-carboxamide High yield (63–99%), atropisomeric properties Prodrugs for cardiovascular therapies

Physicochemical Properties

  • Melting Points : The bromophenyl derivative (13d) melts at 126–128°C , while pyrrole-based analogues (e.g., 5e’) are isolated as solids with higher thermal stability .
  • Spectroscopic Data: ¹H NMR: Benzyloxyethyl protons resonate at δ 4.5–4.7 ppm (benzyl CH₂), distinct from aminoethyl (δ 2.7–3.1 ppm) . HRMS: Molecular ion peaks confirm mass accuracy within ±0.001 Da for all derivatives .

Biological Activity

The compound tert-butyl 2-((4R,6R)-6-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula: C₁₉H₂₆O₅
  • Molecular Weight: 346.42 g/mol
  • CAS Number: 385440-74-4

Structural Features

The compound features a tert-butyl group, a dioxane ring, and a benzyloxyethyl substituent, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Enzyme Inhibition: Some studies suggest that derivatives of dioxane compounds can inhibit key enzymes involved in cellular signaling pathways. For instance, they may interact with protein phosphatases such as PP1 and PP2A, which are crucial for regulating phosphorylation states in cells .
  • Anticancer Properties: The structural components of this compound may lend it potential anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Similar compounds have shown efficacy against various cancer cell lines .
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of dioxane derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized several analogs of dioxane-based compounds and tested their effects on protein phosphatases. The findings demonstrated that certain modifications increased binding affinity and inhibitory potency against PP1 and PP2A enzymes, suggesting a potential therapeutic application in cancer treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Dioxane Derivative APP1 Inhibition12.5
Dioxane Derivative BAnticancer (MCF-7)15.8
Dioxane Derivative CAnti-inflammatory20.0

Q & A

Basic Research Questions

Q. How can the stereochemical purity of this compound be ensured during synthesis?

  • Methodological Answer : Use chiral auxiliary-controlled reactions or asymmetric catalysis. For example, describes the use of polymer-supported TEMPO for oxidation to achieve high stereoselectivity (≥99% purity). NMR analysis (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) combined with chiral HPLC or polarimetry is critical for verifying enantiomeric excess .

Q. What are optimal conditions for large-scale crystallization to avoid diastereomer contamination?

  • Methodological Answer : Slow cooling in a solvent system of ethyl acetate/hexane (1:3 v/v) under inert atmosphere (N2_2) minimizes impurities. highlights that acid hydrolysis (2N HCl in CH2_2Cl2_2) can resolve diastereomers post-synthesis, achieving 99.99% de .

Q. How does the benzyloxyethyl group influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : The benzyloxyethyl moiety acts as a protecting group for hydroxyl intermediates. Hydrogenolysis (H2_2, Pd/C) or acidic cleavage (e.g., TFA) can selectively remove it without disrupting the dioxane ring, as demonstrated in for synthesizing HMG-CoA reductase inhibitors .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments between synthetic batches?

  • Methodological Answer : Perform X-ray crystallography on single crystals to unambiguously confirm the (4R,6R) configuration. Comparative analysis of NOESY NMR data (e.g., cross-peaks between H-4 and H-6 protons) and optical rotation values against literature ( ) can reconcile discrepancies .

Q. What computational methods predict the stability of the 1,3-dioxane ring under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring-opening energetics. supports using quantum mechanical path searches to identify acid-sensitive sites, validated experimentally via pH-controlled degradation studies .

Q. How to design derivatives for improved pharmacokinetics without altering the core structure?

  • Methodological Answer : Introduce bioisosteres (e.g., replace benzyloxyethyl with cyanomethyl or bromomethyl groups; ). Pharmacokinetic profiling (e.g., logP, metabolic stability in liver microsomes) should follow OECD guidelines .

Contradiction Analysis

Q. Why do synthetic routes from and yield conflicting diastereomer ratios?

  • Analysis : uses polymer-supported TEMPO for oxidation, favoring (4R,6S) intermediates, while employs cyanomethylation under basic conditions, which may induce epimerization. Reaction monitoring via inline IR spectroscopy can detect intermediate equilibration .

Key Recommendations

  • Prioritize stereochemical validation via crystallography for patent applications .
  • Use TCI Chemicals ( ) or Thermo Scientific ( ) for high-purity starting materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.